molecular formula C17H13BrClN3 B2362121 4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride CAS No. 1323538-08-4

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride

Cat. No.: B2362121
CAS No.: 1323538-08-4
M. Wt: 374.67
InChI Key: DTKZZJFLOMCTNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline ring (a type of heterocyclic aromatic organic compound), a bromophenyl group (an aromatic ring with a bromine substituent), an amino group (NH2), a methyl group (CH3), and a carbonitrile group (C≡N). It also seems to be a hydrochloride, indicating it’s a salt formed with hydrochloric acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study by Elkholy and Morsy (2006) on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, starting from related compounds, showed that these derivatives exhibit significant antimicrobial activities. This research highlights the potential of quinoline derivatives in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Optoelectronic, Nonlinear, and Charge Transport Properties

Irfan et al. (2020) conducted an in-depth study on the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including 4-(4-bromophenyl) variants. Their research using density functional theory (DFT) indicates these compounds could serve as efficient multifunctional materials in optoelectronics due to favorable charge transport tendencies and significant hole reorganization energies (Irfan et al., 2020).

Corrosion Inhibition

Research by Erdoğan et al. (2017) on novel quinoline derivatives as corrosion inhibitors for iron demonstrated their effectiveness through quantum chemical and molecular dynamics simulation approaches. The study provides valuable insights into the relationship between the molecular structure of quinoline derivatives and their corrosion inhibition performance, highlighting their potential application in protecting metal surfaces (Erdoğan et al., 2017).

Green Corrosion Inhibitors for Mild Steel

Singh, Srivastava, and Quraishi (2016) investigated the corrosion mitigation effects of quinoline derivatives on mild steel in an acidic medium. Their findings suggest these derivatives, particularly those with specific functional groups, act as effective corrosion inhibitors, supporting their application in industrial corrosion protection (Singh et al., 2016).

Synthesis and Biological Activity

Research on the synthesis of new pyran derivatives based on 8-hydroxyquinoline by Rbaa et al. (2019) showed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This study underlines the potential of quinoline derivatives in developing new antibacterial agents (Rbaa et al., 2019).

Properties

IUPAC Name

4-(4-bromoanilino)-6-methylquinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3.ClH/c1-11-2-7-16-15(8-11)17(12(9-19)10-20-16)21-14-5-3-13(18)4-6-14;/h2-8,10H,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKZZJFLOMCTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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